molecular formula C9H13N3O2 B2613509 3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197600-35-2

3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2613509
CAS No.: 2197600-35-2
M. Wt: 195.222
InChI Key: LTKSEIBTWGPTNH-UHFFFAOYSA-N
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Description

3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.222. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

These compounds are pivotal in the synthesis of various heterocyclic derivatives. For instance, the oxidative carbonylation reactions of prop-2-ynyl alpha-ketoesters and amides catalyzed by palladium in conjunction with oxidative conditions yield tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. This process highlights the utility of such compounds in creating a diverse range of heterocycles with potential applications in pharmaceuticals and materials science (Bacchi et al., 2005).

Coordination Chemistry and Asymmetric Syntheses

The oxazoline ligands derived from these compounds play a significant role in coordination chemistry and asymmetric synthesis. Their versatility in ligand design and the ability to modulate chiral centers make them valuable in transition metal-catalyzed processes (Gómez et al., 1999).

[2+2] Cycloadditions in Organic Synthesis

3-(Propa-1,2-dien-1-yl)oxazolidin-2-one derivatives are effective partners in gold-catalyzed [2+2] cycloadditions to alkenes, facilitating the synthesis of highly substituted cyclobutane derivatives. This transformation underlines the importance of these compounds in constructing complex cyclic structures with complete regio- and stereocontrol, crucial for developing pharmaceuticals and advanced materials (Faustino et al., 2012).

Click Chemistry and Triazole Syntheses

The compound's framework is integral to click chemistry, enabling the synthesis of 1,2,3-triazoles through azide-alkyne cycloaddition reactions. These triazoles find widespread applications in drug discovery, materials science, and as intermediates in organic synthesis, showcasing the compound's versatility and utility in modern chemistry (Ahmed et al., 2016).

Supramolecular and Coordination Chemistry

Research into 1,2,3-triazoles, derivatives of such compounds, highlights their role in supramolecular and coordination chemistry due to their unique electronic and structural properties. These features enable applications ranging from anion recognition to catalysis and photochemistry, further demonstrating the compound's potential in developing novel chemical entities with unique functionalities (Schulze & Schubert, 2014).

Properties

IUPAC Name

3-(oxolan-2-yl)-4-prop-2-enyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h2,7H,1,3-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKSEIBTWGPTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=O)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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